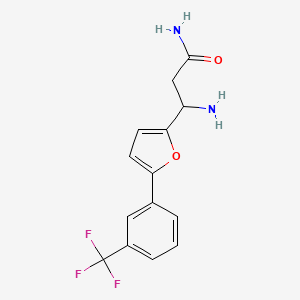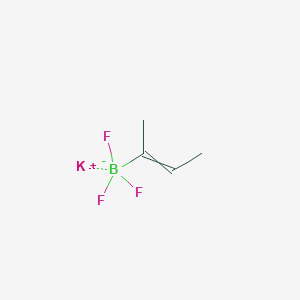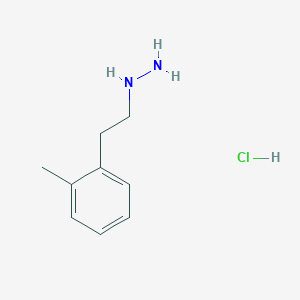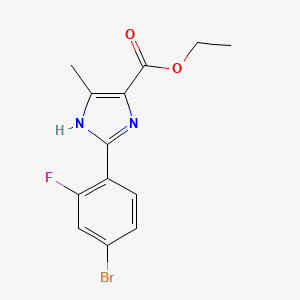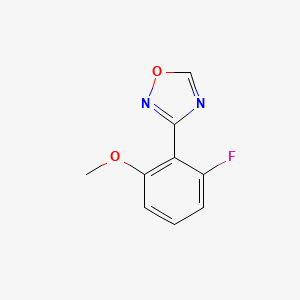![molecular formula C19H14F3N3O2 B15147423 4-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B15147423.png)
4-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and an o-tolyl group
Preparation Methods
The synthesis of 4-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
4-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrimidine ring play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
4-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid can be compared with other pyrimidine derivatives and trifluoromethyl-substituted compounds. Similar compounds include:
4-(Trifluoromethyl)phenylboronic acid: Known for its use in Suzuki–Miyaura coupling reactions.
Thioxopyrimidines: These compounds exhibit diverse biological activities and are used in various chemical modifications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14F3N3O2 |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
4-[[4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C19H14F3N3O2/c1-11-4-2-3-5-14(11)15-10-16(19(20,21)22)25-18(24-15)23-13-8-6-12(7-9-13)17(26)27/h2-10H,1H3,(H,26,27)(H,23,24,25) |
InChI Key |
TZRIZSNWPFWXJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


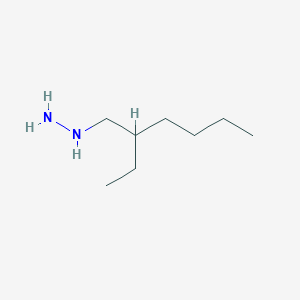
![N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B15147351.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide](/img/structure/B15147353.png)
![S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride](/img/structure/B15147358.png)
![5-[(2-Methylpropanoyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B15147372.png)
![5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147380.png)
![4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B15147382.png)
![2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B15147389.png)
![3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15147395.png)
